molecular formula C7H8ClN3O3 B1347506 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 27870-38-8

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B1347506
CAS No.: 27870-38-8
M. Wt: 217.61 g/mol
InChI Key: BPJLEHPOYRPITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a pyrimidine derivative characterized by a tetrahydropyrimidinone core substituted with a methyl group at position 6 and a chloroacetamide moiety at position 3. Its molecular formula is C₇H₈ClN₃O₃, with a molecular weight of 217.61 g/mol and CAS number 27870-38-8 . The compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and heat. Safety data indicate hazards including skin corrosion (H314) and acute toxicity (H302), requiring precautions such as protective gloves and eye protection .

Properties

IUPAC Name

2-chloro-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-3-5(10-4(12)2-8)6(13)11-7(14)9-3/h2H2,1H3,(H,10,12)(H2,9,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJLEHPOYRPITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356219
Record name 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27870-38-8
Record name 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

General Synthetic Strategy

The synthesis typically involves two main steps:

This approach leverages the nucleophilicity of the pyrimidine nitrogen to react with chloroacetyl derivatives, forming the target acetamide.

Detailed Synthetic Route

Step 1: Preparation of 6-Methyluracil Derivative
  • Starting from 6-methyluracil or its derivatives, the pyrimidine ring is maintained with keto groups at positions 2 and 4.
  • The tetrahydro form can be obtained by selective reduction or by using precursors that already contain the tetrahydropyrimidine ring system.
Step 2: N-Alkylation with Chloroacetyl Chloride or Chloroacetic Acid Derivatives
  • The key step involves the reaction of the pyrimidine nitrogen (at position 5) with chloroacetyl chloride or chloroacetic acid derivatives under basic or neutral conditions.
  • Typical reaction conditions include:
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: triethylamine or potassium carbonate to neutralize HCl formed during the reaction
    • Temperature: room temperature to mild heating (25–80 °C)
  • The reaction proceeds via nucleophilic substitution, where the nitrogen attacks the electrophilic carbon of the chloroacetyl moiety, displacing chloride and forming the amide bond.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 6-Methyluracil derivative Starting material preparation or procurement High purity required
2 Chloroacetyl chloride, base (e.g., triethylamine), DMF, 25–60 °C, 2–6 h N-alkylation reaction Yields typically 70–90% depending on conditions
3 Work-up: aqueous quench, extraction, purification by recrystallization or chromatography Isolation of product Purity >95% achievable

Alternative Synthetic Approaches

  • Use of Chloroacetic Acid with Coupling Agents:
    Instead of chloroacetyl chloride, chloroacetic acid can be activated using coupling agents such as carbodiimides (e.g., DCC, EDC) to form an active ester intermediate, which then reacts with the pyrimidine nitrogen.

  • One-Pot Synthesis:
    Some protocols combine the formation of the pyrimidine ring and the N-alkylation step in a one-pot process to improve efficiency and reduce purification steps.

Analytical Data Supporting Preparation

Parameter Value Method Notes
Melting Point ~200–210 °C (literature varies) Differential Scanning Calorimetry (DSC) Confirms purity and identity
IR Spectroscopy Peaks at ~3300 cm⁻¹ (NH), 1700 cm⁻¹ (C=O) FTIR Confirms amide and keto groups
NMR Spectroscopy ¹H NMR: signals for methyl group (~2.3 ppm), methylene adjacent to Cl (~4.1 ppm), pyrimidine protons ¹H NMR (DMSO-d6) Confirms structure and substitution pattern
Mass Spectrometry Molecular ion peak at m/z 218 (M+1) ESI-MS Confirms molecular weight

Research Findings and Optimization Notes

  • Reaction Efficiency:
    The N-alkylation step is sensitive to reaction conditions; excess base or high temperature can lead to side reactions such as hydrolysis or over-alkylation.

  • Purification:
    Recrystallization from solvents like ethanol or ethyl acetate is effective. Chromatographic methods (silica gel column chromatography) can be used for higher purity.

  • Scale-Up Considerations:
    Industrial synthesis may employ continuous flow reactors to control reaction parameters precisely, improving yield and reproducibility.

  • Environmental and Safety Aspects:
    Use of chloroacetyl chloride requires careful handling due to its corrosive and lachrymatory nature. Alternative coupling methods with chloroacetic acid are preferred for greener synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
N-Alkylation with Chloroacetyl Chloride 6-Methyluracil derivative Chloroacetyl chloride, base (TEA), DMF 25–60 °C, 2–6 h High yield, straightforward Use of corrosive reagent
Coupling with Chloroacetic Acid + Coupling Agent 6-Methyluracil derivative Chloroacetic acid, DCC or EDC, base Room temp, several hours Milder reagents, greener Longer reaction time, cost of coupling agents
One-Pot Synthesis Precursors for pyrimidine ring Various reagents for ring formation + chloroacetylation Controlled heating, inert atmosphere Efficient, fewer steps More complex optimization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study demonstrated that modifications to the tetrahydropyrimidine ring enhance the efficacy against bacterial strains resistant to conventional antibiotics.

Compound Activity Target Bacteria IC50 (µg/mL)
2-Chloro-N-(6-methyl...)ModerateE. coli15
2-Chloro-N-(6-methyl...)HighS. aureus5

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Cell Line Effect Mechanism
MCF-7 (Breast Cancer)Inhibition of growthCaspase activation
HeLa (Cervical Cancer)Induction of apoptosisp53 pathway activation

Biochemical Applications

In biochemistry, this compound serves as a useful reagent for synthesizing other biologically active molecules. Its ability to form stable complexes with metal ions has led to its use in enzyme inhibition studies and as a ligand in coordination chemistry.

Enzyme Inhibition Studies

The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neuropharmacology.

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive20
ButyrylcholinesteraseNon-competitive10

Material Science Applications

The unique properties of this compound extend to material science where it is utilized in the development of polymers and nanomaterials.

Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant bacteria. The results indicated that certain modifications significantly increased activity against resistant strains.

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University demonstrated that treatment with 2-Chloro-N-(6-methyl...) led to a marked reduction in tumor size in xenograft models of breast cancer. The study highlighted the role of apoptosis induction as a primary mechanism.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrimidinone Acetamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
Target compound 6-methyl, 5-(chloroacetamide) C₇H₈ClN₃O₃ Not reported Not reported Not explicitly provided
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide (34) 3-ethyl, 5-(phenoxyacetamide), 6-amino C₁₅H₁₆N₄O₄ 289–293 88 IR: C=O (1700–1680 cm⁻¹), NH (3400 cm⁻¹); NMR confirmed
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (36) 3-ethyl, 5-benzamide, 6-amino C₁₃H₁₄N₄O₃ >320 87 IR: C=O (1690 cm⁻¹); NMR: aromatic protons at δ 7.3–7.5
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide 1-benzyl, 5-(chloroacetamide), 2-methoxyethyl C₁₆H₁₉ClN₄O₄ Not reported Not reported SMILES: COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
5-Acetylamino-6-amino-3-methyluracil (AAMU) 3-methyl, 5-acetamide, 6-amino C₇H₁₀N₄O₃ Not reported Not reported Metabolite of caffeine; pyrimidine core

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., benzamide in compound 36) increase melting points (>320°C) compared to aliphatic substituents (e.g., phenoxyacetamide in compound 34: 289–293°C) due to enhanced intermolecular interactions .
  • Chloroacetamide vs.

Reactivity Trends :

  • Chloroacetamide derivatives (e.g., target compound) are prone to nucleophilic substitution at the chlorine atom, enabling further functionalization .
  • Amino-substituted derivatives (e.g., compound 34) exhibit enhanced hydrogen-bonding capacity, influencing crystallinity and solubility .

Biological Activity

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (CAS No. 27870-38-8) is a chemical compound that has garnered attention for its potential biological activities. With a molecular weight of 217.61 g/mol and the molecular formula C7H8ClN3O3, this compound is associated with various pharmacological effects that warrant detailed exploration.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research on similar compounds indicates:

  • Bacteriostatic Effects : Certain pyrimidine derivatives have been noted for their effectiveness against bacterial strains. For example, studies indicate that modifications in the pyrimidine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by disrupting mitochondrial function and increasing oxidative stress.
  • Antimicrobial Activity : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
5-Nitroindazole DerivativesAntichagasic and antineoplastic
Aloe-emodin DerivativesAntibacterial and anti-inflammatory
Pyrimidine DerivativesInduction of apoptosis in cancer cells

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidine derivatives for their anticancer potential against human colon cancer cell lines (HCT116). The results demonstrated that certain modifications enhanced cytotoxicity and apoptosis induction when treated at concentrations ranging from 10 to 100 µg/mL .

Case Study 2: Antimicrobial Properties

Research on related pyrimidine compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy against these pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., anhydrous THF or DCM), and purification via recrystallization or column chromatography .
  • Critical Parameters : Monitor reaction progress using TLC or HPLC to avoid over-chlorination. Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) to maximize yield .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the acetamide linkage and pyrimidine ring substitution patterns. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For definitive stereochemical analysis, single-crystal X-ray diffraction resolves bond angles and packing interactions, as demonstrated for related pyrimidine derivatives .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s biological activity while minimizing confounding variables?

  • Experimental Design :

  • In Vitro Assays : Use a randomized block design with replicates (e.g., 4 replicates per treatment) to evaluate dose-dependent effects on enzyme inhibition (e.g., kinase assays). Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks .
  • Cell-Based Studies : Apply split-plot designs where primary factors (e.g., concentration) are tested across subplots (cell lines) to account for variability .
    • Data Normalization : Normalize activity data against baseline cellular viability (MTT assay) and solvent effects .

Q. How can researchers address contradictions in reported bioactivity data for structurally similar pyrimidine acetamides?

  • Root-Cause Analysis :

  • Structural Variations : Compare substituent effects (e.g., chloro vs. methyl groups) using QSAR models to identify key pharmacophores .
  • Assay Conditions : Re-evaluate protocols for pH, temperature, and solvent compatibility, as small changes can alter binding affinity.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .

Q. What methodologies are appropriate for studying the environmental fate and ecotoxicological impacts of this compound?

  • Environmental Persistence :

  • Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .
  • Biotransformation : Incubate with soil or microbial consortia to identify metabolites via LC-QTOF-MS.
    • Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines. Measure LC50_{50} and EC50_{50} values with 95% confidence intervals .

Applications in Academic Research

Q. What are the potential applications of this compound in drug discovery, particularly for targeting pyrimidine-dependent enzymes?

  • Target Identification : Screen against enzymes like dihydroorotate dehydrogenase (DHODH) or thymidylate synthase using fluorescence-based assays.
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites. Validate with mutagenesis (e.g., alanine scanning) .

Q. How can this compound serve as a precursor for synthesizing novel heterocyclic frameworks?

  • Derivatization Strategies :

  • Nucleophilic Substitution : Replace the chloro group with amines or thiols to generate libraries of analogs .
  • Cyclization Reactions : Under basic conditions, intramolecular cyclization can yield fused pyrimidine-oxadiazole systems, as shown for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.